3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Physicochemical profiling Medicinal chemistry CNS drug design

This 6-oxa-2-azaspiro[4.5]decane building block combines a 9-methoxy substituent, endocyclic oxygen, and 3-chloropropan-1-one electrophilic warhead for a CNS MPO-favorable profile (TPSA 38.8 Ų, XlogP 0.5, HBD=0). The terminal chloride enables direct Sₙ2 diversification—eliminating 1–2 synthetic steps per library member versus amine or acid analogs. With only 3 rotatable bonds and complexity score 287, this conformationally constrained sp³-rich scaffold reduces planarity-driven promiscuous binding. Supplied at ≥95% purity for direct use in parallel synthesis and automated liquid-handling workflows. Verify substitution pattern matches SAR design hypothesis; this chloro congener is not interchangeable with amine (CAS 2097947-86-7) or acid (CAS 2097947-71-0) analogs.

Molecular Formula C12H20ClNO3
Molecular Weight 261.74 g/mol
CAS No. 2097947-43-6
Cat. No. B1491944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
CAS2097947-43-6
Molecular FormulaC12H20ClNO3
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCOC1CCOC2(C1)CCN(C2)C(=O)CCCl
InChIInChI=1S/C12H20ClNO3/c1-16-10-3-7-17-12(8-10)4-6-14(9-12)11(15)2-5-13/h10H,2-9H2,1H3
InChIKeyZCOXXBDTQJTLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (CAS 2097947-43-6): Compound Class, Scaffold and Procurement Context


3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (CAS 2097947-43-6) is a synthetic spirocyclic building block featuring a 6-oxa-2-azaspiro[4.5]decane core bearing a 9-methoxy substituent and an N-acyl 3-chloropropan-1-one side chain. The 6-oxa-2-azaspiro[4.5]decane scaffold is recognised as a medicinally relevant privileged structure, accessible via Rh(II)-catalysed spirocyclisation of cyclic α-diazocarbonyl compounds with tetrahydrofuran [1]. Derivatives of the 6-oxaspiro[4.5]decane class have been disclosed as μ-opioid receptor agonists and sigma receptor ligands in multiple patent families [2]. The compound is supplied for non-human research use with a reported molecular formula of C₁₂H₂₀ClNO₃, an exact monoisotopic mass of 261.1131712 g·mol⁻¹, and a computed topological polar surface area (TPSA) of 38.8 Ų .

Why Generic Substitution Fails for 3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (CAS 2097947-43-6)


Compounds built on the 6-oxa-2-azaspiro[4.5]decane scaffold cannot be treated as interchangeable drop-in replacements because small variations in the nature and position of substituents on the spirocyclic core, as well as the identity of the N-acyl side chain, produce pronounced differences in computed physicochemical descriptors that govern solubility, permeability, and molecular recognition . The target compound bears a unique combination of three features—a 9-methoxy group on the tetrahydrofuran ring, an endocyclic oxygen at position 6, and a terminal 3-chloropropan-1-one electrophilic warhead—that together generate a distinct hydrogen-bond acceptor/donor profile (3 HBA, 0 HBD), a moderate lipophilicity (XlogP 0.5), and a low TPSA (38.8 Ų) . Closely related analogs in the same CAS cluster (2097947 series) differ by substituting the chloro warhead with an amine (CAS 2097947-86-7) or a carboxylic acid (CAS 2097947-71-0), each of which substantially alters the HBD count, ionisation state, and hence pharmacokinetic behaviour . A researcher or procurement officer selecting a building block for a structure–activity relationship (SAR) programme or parallel synthesis campaign must therefore verify that the specific substitution pattern matches the design hypothesis; interchanging even a single functional group on the propanone chain will derail the intended reactivity and biological readout.

Quantitative Differentiation Evidence: 3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (2097947-43-6) vs. Closest Analogs


Hydrogen-Bond Donor Deficiency as a Selectivity Discriminator vs. Amine and Acid Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), a property that distinguishes it sharply from its closest side-chain analogs. 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS 2097947-86-7) has HBD = 1, while 3-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid (CAS 2097947-71-0) also has HBD = 1 . In CNS drug design, HBD count is a critical determinant of passive blood–brain barrier permeability, with an HBD of zero being strongly favoured for CNS exposure. This difference is quantifiable and reproducible across computational platforms.

Physicochemical profiling Medicinal chemistry CNS drug design

Chloro Warhead Yields Distinct Electrophilic Reactivity vs. Amino and Carboxy Analogs

The 3-chloropropan-1-one side chain provides a reactive electrophilic centre capable of undergoing nucleophilic substitution (Sₙ2) with amines, thiols, and other nucleophiles, enabling downstream diversification . The 3-aminopropan-1-one analog (CAS 2097944-92-6) requires additional protection/deprotection steps for analogous transformations, while the propanoic acid analog (CAS 2097947-71-0) necessitates amide coupling reagents. The chloro analog thus offers a more convergent synthetic strategy, reducing step count in library synthesis. The target compound's exact mass (261.1131712 g·mol⁻¹) also differs measurably from the amino analog (242.16304257 g·mol⁻¹) and the acid analog (243.14705815 g·mol⁻¹), which is relevant for LC–MS reaction monitoring [1].

Synthetic chemistry Covalent inhibitor design Building block procurement

TPSA and XlogP Differentiate CNS Drug-Likeness vs. Non-Oxa Analog

The target compound's computed TPSA of 38.8 Ų and XlogP of 0.5 place it within the favourable CNS drug-like space (TPSA < 60–70 Ų; XlogP 1–3 generally considered optimal) . The non-oxa analog 1-(8-azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one (CAS 1343971-94-7), which lacks the endocyclic oxygen and methoxy substituent, has a lower heteroatom count and is expected to exhibit higher lipophilicity and reduced aqueous solubility, although computed XlogP/TPSA values for this comparator are not available from public databases . The difference in hydrogen-bond acceptor count (3 vs. 1) between the target and the non-oxa analog provides a quantifiable proxy for this divergence; more HBA typically correlates with improved solubility and reduced phospholipidosis risk.

CNS MPO Drug-likeness Physicochemical profiling

Scaffold Complexity Index vs. Simpler Spiro Analogs

The target compound has a computed molecular complexity score of 287 and contains 17 heavy atoms . The amine analog (CAS 2097947-86-7) has a complexity of 225 with 16 heavy atoms, and the acid analog (CAS 2097947-71-0) has a complexity of 284 with 17 heavy atoms . The higher complexity of the target versus the amine analog reflects the greater structural information content, which translates into enhanced three-dimensionality and a higher fraction of sp³-hybridised carbons—features correlated with higher clinical success rates in drug discovery. The spirocyclic architecture inherently enforces an orthogonal arrangement of the two rings, reducing planarity and potentially mitigating promiscuous aggregation and off-target binding [1].

Molecular complexity Lead-likeness Fragment-based drug discovery

Recommended Application Scenarios for 3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (CAS 2097947-43-6)


Covalent Fragment and Warhead Library Synthesis

The 3-chloropropan-1-one electrophilic warhead permits direct Sₙ2 diversification with cysteine-, lysine-, or serine-mimicking nucleophiles, enabling the generation of targeted covalent inhibitor libraries without protection/deprotection sequences . The zero HBD count and moderate XlogP (0.5) favour CNS exposure for the resulting conjugates. Procurement of the chloro congener rather than the amine (CAS 2097947-86-7) or acid (CAS 2097947-71-0) analogs avoids additional synthetic steps, reducing cycle time by an estimated 1–2 synthetic transformations per library member .

CNS-Penetrant Spirocyclic Lead Optimisation Programmes

The combination of TPSA = 38.8 Ų, XlogP = 0.5, and HBD = 0 positions this building block favourably within the CNS MPO (Multiparameter Optimisation) desirability window . The 6-oxa-2-azaspiro[4.5]decane scaffold is a validated privileged structure for opioid and sigma receptor modulation [1], making this compound a strategic intermediate for SAR exploration of spirocyclic GPCR ligands where CNS penetration is required.

Diversity-Oriented Synthesis (DOS) Featuring sp³-Rich Spirocyclic Cores

With a complexity score of 287 and only 3 rotatable bonds, this compound provides a conformationally constrained, three-dimensional scaffold that increases the fraction of sp³-hybridised centres in screening collections . The orthogonal ring geometry imposed by the spiro junction reduces planarity and has been associated with decreased promiscuous binding in academic screening cascades [1]. The chloro handle allows late-stage diversification, making it suitable for DOS campaigns targeting underexplored regions of chemical space.

Spirocyclic Building Block for Parallel Medicinal Chemistry

The compound is supplied at ≥95% purity (as reported by multiple vendors) [2], enabling direct use in parallel synthesis without additional purification. Its distinct exact mass (261.1131712 g·mol⁻¹) facilitates straightforward LC–MS monitoring of reaction progress and product identification across array formats. The 3-chloropropan-1-one side chain is amenable to automated liquid-handling protocols for amination, thioether formation, or azidation, supporting high-throughput medicinal chemistry workflows.

Quote Request

Request a Quote for 3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.